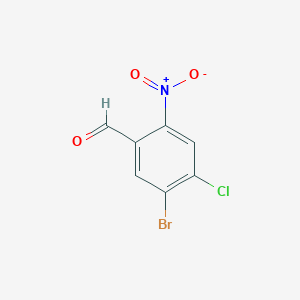

5-Bromo-4-chloro-2-nitrobenzaldehyde

カタログ番号 B2386868

CAS番号:

202808-22-8

分子量: 264.46

InChIキー: JYXKLHDTWONABR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

5-Bromo-4-chloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrClNO3 and a molecular weight of 264.46 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-4-chloro-2-nitrobenzaldehyde . Its InChI code is 1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H and its InChIKey is JYXKLHDTWONABR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-nitrobenzaldehyde has a melting point of 80-82°C . It has a topological polar surface area of 62.9 Ų and a complexity of 220 .科学的研究の応用

- Free Radical Reactions : For instance, it can be involved in free radical reactions, such as those using N-bromosuccinimide (NBS) as a reagent. NBS generates succinimidyl radicals that can abstract hydrogen atoms from benzylic positions, leading to functionalized products .

- Raw Material and Intermediate : This compound finds application as a raw material and intermediate in the synthesis of certain pesticides. It contributes to protecting crops from pests and diseases .

- Dapagliflozin Intermediate : 5-Bromo-4-chloro-2-nitrobenzaldehyde is an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes in adults. Dapagliflozin helps lower blood sugar levels by inhibiting renal glucose reabsorption .

Organic Synthesis

Pesticide Development

Pharmaceutical Research

Safety And Hazards

特性

IUPAC Name |

5-bromo-4-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKLHDTWONABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-nitrobenzaldehyde | |

Synthesis routes and methods

Procedure details

To a mixture of sulphuric acid (40 ml) and sodium nitrate (2.66 g, 31.3 mM) at 0°-5° C. was added 3-bromo-4-chlorobenzaldehyde (6.25 g, 28.5 mM). The resulting mixture was stirred at room temperature for 7 h and then diluted with ice water (300 ml). The precipitated solids were filtered, washed with water and dried to give a powder. Recrystallization of this material from the mixture of isopropanol and water (2:1) provided the title 2-nitrobenzaldehyde 1f (3.6 g, 51.5%) as a light yellow powder, m.p. 81°-82° C.

[Compound]

Name

ice water

Quantity

300 mL

Type

solvent

Reaction Step Two

Name

Yield

51.5%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)